N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-[(1,3-dioxoisoindol-4-yl)carbamothioyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S/c1-26-12-7-9(8-13(27-2)15(12)28-3)16(23)22-19(29)20-11-6-4-5-10-14(11)18(25)21-17(10)24/h4-8H,1-3H3,(H,21,24,25)(H2,20,22,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYMHCGRUVHQIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC3=C2C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide typically involves multiple steps. One common method involves the reaction of 1,3-dioxoisoindoline-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3,4,5-trimethoxyaniline to yield the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of histone deacetylases or modulation of signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its combination of the carbamothioyl-dioxoisoindolin group with the trimethoxybenzamide core. Below is a comparison with key analogs:
Abbreviations : TMB = trimethoxybenzamide.
Key Observations:
Impact of Substituents on Melting Points: Aliphatic side chains (e.g., Tenovin-37) lower melting points (115–117°C) compared to aromatic derivatives like Acrylamide 4a (222–224°C) due to reduced crystallinity .
Bioactivity and Solubility: Carbamothioyl groups (in Tenovin-37 and the target compound) are associated with thiourea-like hydrogen bonding, enhancing interactions with biological targets like kinases or proteases . Trimethoxybenzamide derivatives exhibit microtubule-disrupting activity, as seen in combretastatin analogs .
Spectral and Analytical Data
While spectral data for the target compound are unavailable, analogs provide benchmarks:
Biological Activity
N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity through various studies and data analyses.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H20N2O5S
- Molar Mass : 372.43 g/mol
Biological Activity Overview
Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities including antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Research has demonstrated that certain derivatives of isoindoline compounds possess significant antibacterial properties. For instance:
- Testing Against Bacteria : Compounds were tested against various strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were recorded to evaluate effectiveness.
| Compound | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| 1 | S. aureus | 625 |
| 2 | E. coli | >2000 |
| 3 | P. aeruginosa | 1250 |
Antifungal Activity
The compound also showed promising antifungal activity against Candida albicans. In vitro studies indicated:
- Inhibition Rates : Various derivatives demonstrated inhibition rates exceeding 70% at specific concentrations.
Anticancer Activity
Emerging evidence suggests that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Mechanistic studies have shown:
- Caspase Activation : Increased levels of caspase-3 and caspase-9 were observed in treated cancer cell lines, indicating the compound's role in apoptosis.
Case Studies
- Study on Antibacterial Effects : A study conducted on a series of isoindoline derivatives showed that the presence of the dioxo group significantly enhanced antibacterial activity against Gram-positive bacteria.
- Antifungal Efficacy Evaluation : Another study highlighted the antifungal potential of similar compounds against clinical isolates of Candida, demonstrating a clear structure-activity relationship.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide?
- Methodological Answer : The synthesis typically involves sequential coupling reactions. First, the 1,3-dioxoisoindolin-4-amine core is functionalized with a carbamothioyl group via thiourea formation using thiophosgene or thioacylating agents. The 3,4,5-trimethoxybenzamide moiety is then introduced via amidation, often employing coupling agents like EDCI/HOBt or DCC in anhydrous DMF. Purification is achieved using column chromatography (silica gel, eluent: EtOAc/hexane gradient) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, and 2D-COSY) confirms regiochemistry and substituent orientation. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if single crystals are obtainable) provides absolute stereochemical configuration. Purity (>95%) is assessed via HPLC with a C18 column (MeCN/H2O mobile phase) and UV detection at 254 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer : SAR studies should systematically modify:
- Dioxoisoindolin core : Introduce electron-withdrawing groups (e.g., F, Cl) to enhance electrophilicity.
- Trimethoxybenzamide : Vary methoxy group positions to alter steric/electronic effects.
- Carbamothioyl linker : Replace sulfur with oxygen/selenium to probe H-bonding/redox activity.
Biological assays (e.g., enzyme inhibition, cytotoxicity) paired with DFT calculations (e.g., Mulliken charges, frontier orbitals) can correlate structural changes with activity .
Q. What mechanistic insights explain its enzyme inhibition profile?
- Methodological Answer : The compound likely acts as a competitive inhibitor due to structural mimicry of enzyme substrates. For example, the trimethoxybenzamide group may occupy hydrophobic pockets in kinases (e.g., MAPK), while the carbamothioyl moiety disrupts catalytic cysteine residues via reversible disulfide formation. Inhibition kinetics (Km/Vmax shifts) should be analyzed using Lineweaver-Burk plots and validated with site-directed mutagenesis .
Q. Which computational methods predict its molecular interactions and stability?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimizes geometry and calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulates ligand-receptor binding in explicit solvent (e.g., TIP3P water) to assess conformational stability.
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) in crystalline states .
Q. How should researchers address contradictory data in biological assays?
- Methodological Answer : Contradictions (e.g., varying IC50 values across studies) may arise from assay conditions (pH, temperature) or protein isoforms. Resolve by:
- Orthogonal Assays : Confirm enzyme inhibition via fluorescence polarization and surface plasmon resonance.
- Proteomic Profiling : Identify off-target interactions using affinity pull-down/MS.
- Meta-Analysis : Compare data across published analogs (e.g., chloro vs. methoxy derivatives) to isolate substituent-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
